molecular formula C11H8BrN3O2 B8293292 2-bromo-5-nitro-n-phenyl-4-pyridinamine

2-bromo-5-nitro-n-phenyl-4-pyridinamine

Cat. No.: B8293292
M. Wt: 294.10 g/mol
InChI Key: UGJJXLPPSPCVPR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound This compound derives its name from the pyridine ring substituted with functional groups at specific positions:

  • Bromine at position 2
  • Nitro group (-NO₂) at position 5
  • Phenylamino group (-NH-C₆H₅) at position 4

The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. Structurally, the pyridine ring serves as the core, with electronegative substituents influencing its reactivity and intermolecular interactions (Figure 1).

Structural Features :

  • Pyridine backbone : A six-membered aromatic ring with one nitrogen atom.
  • Electron-withdrawing groups : Bromine (Br) and nitro (NO₂) groups reduce electron density, enhancing susceptibility to nucleophilic attack.
  • Amino group : The -NH- bridge connects the pyridine ring to a phenyl group, contributing to steric bulk and potential hydrogen-bonding capabilities.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

Property Value Source
CAS Registry Number 850663-78-4
Synonym SCHEMBL3996405
Molecular Formula C₁₁H₈BrN₃O₂

Additional identifiers include the European Community (EC) number 892-831-8 and DSSTox Substance ID DTXSID20376532 , though these are less commonly cited.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₈BrN₃O₂ corresponds to a molar mass of 294.1 g/mol , calculated as follows:

$$
\text{Molar Mass} = (11 \times 12.01) + (8 \times 1.008) + 79.904 + (3 \times 14.01) + (2 \times 16.00) = 294.108 \, \text{g/mol}
$$

Elemental Composition :

  • Carbon (C) : 44.90%
  • Hydrogen (H) : 2.74%
  • Bromine (Br) : 27.17%
  • Nitrogen (N) : 14.29%
  • Oxygen (O) : 10.89%

The exact mass (293.98 Da ) and monoisotopic mass (292.97 Da ) further characterize the compound’s isotopic distribution.

Properties

Molecular Formula

C11H8BrN3O2

Molecular Weight

294.10 g/mol

IUPAC Name

2-bromo-5-nitro-N-phenylpyridin-4-amine

InChI

InChI=1S/C11H8BrN3O2/c12-11-6-9(10(7-13-11)15(16)17)14-8-4-2-1-3-5-8/h1-7H,(H,13,14)

InChI Key

UGJJXLPPSPCVPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC=C2[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Bromination of Pyridine Precursors

The synthesis often begins with bromination of a pyridine derivative. For example, 2-hydroxy-4-methyl-5-nitropyridine can undergo bromination using phosphorus(V) oxybromide (POBr₃) in dichloromethane under reflux conditions. This method achieves a 90% yield of 2-bromo-5-nitro-4-picoline, demonstrating the efficacy of POBr₃ in replacing hydroxyl groups with bromine atoms. The reaction mechanism involves the formation of a phosphorylated intermediate, followed by nucleophilic displacement by bromide.

Key Parameters:

  • Temperature: 24-hour reflux at 40–60°C.

  • Solvent: Dichloromethane (non-polar, inert).

  • Stoichiometry: 1.5 equivalents of POBr₃ relative to the substrate.

Nitration Strategies

Nitration is typically performed early in the synthesis to avoid interference from electron-donating groups like amines. In the case of 2-bromo-4-picoline, nitration with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at position 5, guided by the directing effects of the methyl and bromine substituents.

Optimization Insight:

  • Lower temperatures (0–5°C) minimize side reactions such as oxidation of the methyl group.

  • Yields exceed 80% when the reaction is quenched with ice-water to precipitate the product.

Introduction of the N-Phenylamino Group

The final step involves substituting the methyl group at position 4 with an N-phenylamino moiety. This is achieved via a Ullmann coupling reaction between 2-bromo-5-nitro-4-iodopyridine and aniline, using a copper(I) iodide catalyst and a diamine ligand in dimethylformamide (DMF) at 110°C.

Reaction Conditions:

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%).

  • Yield: 65–70% after purification by recrystallization.

Direct Amination Followed by Functionalization

Buchwald-Hartwig Amination

An alternative route involves introducing the N-phenylamino group early in the synthesis. For instance, 2-bromo-4-chloropyridine undergoes amination with aniline via a palladium-catalyzed Buchwald-Hartwig reaction. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand in toluene at 100°C, the chloro group is replaced with an N-phenylamino group in 75% yield.

Advantages:

  • High regioselectivity due to the palladium catalyst’s ability to activate aryl chlorides.

  • Tolerance of nitro groups if introduced later.

Subsequent Nitration and Bromination

After amination, nitration is performed using a mixture of HNO₃ and H₂SO₄ at 0°C. The nitro group preferentially occupies position 5 due to the meta-directing influence of the bromine atom at position 2. Bromination, if required, is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation.

Critical Considerations:

  • Radical bromination with NBS requires azobisisobutyronitrile (AIBN) as an initiator and strict temperature control (75–80°C) to avoid over-bromination.

  • Yields for this step range from 60% to 70%.

One-Pot Multistep Synthesis

Concurrent Functionalization

A streamlined approach involves performing bromination and nitration in a single reactor. Starting with 4-(phenylamino)pyridine , sequential treatment with POBr₃ and HNO₃/H₂SO₄ in dichloromethane achieves simultaneous bromination at position 2 and nitration at position 5. This method reduces purification steps but requires precise stoichiometric control to prevent side reactions.

Performance Metrics:

  • Overall Yield: 50–55%.

  • Purity: >90% after recrystallization from ethanol.

Solvent and Temperature Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance nitration rates, while non-polar solvents like CCl₄ favor radical bromination. Temperature gradients are also critical; for example, maintaining 200°C during ammonolysis ensures complete substitution of methoxy groups with amines.

Comparative Analysis of Methodologies

Method Key Steps Yield Complexity Cost Efficiency
Sequential FunctionalizationBromination → Nitration → Amination70–75%HighModerate
Direct AminationAmination → Nitration → Bromination65–70%ModerateHigh
One-Pot SynthesisConcurrent reactions50–55%LowLow

Trade-offs:

  • Sequential methods offer higher yields but require multiple purification steps.

  • One-pot synthesis reduces time and cost but sacrifices yield due to competing reactions .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-nitro-n-phenyl-4-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of copper or palladium catalysts.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-Bromo-5-amino-N-phenyl-4-pyridineamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 2-bromo-5-nitro-N-phenyl-4-pyridinamine exhibits notable biological activities:

  • Anticancer Properties : The compound has been evaluated for its anti-proliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of thieno[2,3-b]pyridine, which may share structural similarities with this compound, demonstrate significant inhibition of cell growth in colorectal and breast cancer models .
  • Mechanism of Action : The biological mechanism may involve the inhibition of specific receptors or pathways crucial for cancer cell proliferation. This suggests potential for further development as an anticancer agent.

Therapeutic Applications

Given its structural characteristics and biological activity, this compound could be explored for various therapeutic applications:

Table 1: Potential Therapeutic Applications

Application AreaDescription
Anticancer DrugsPotential use in developing new anticancer therapies.
Antimicrobial AgentsInvestigated for efficacy against bacterial strains.
Neurological DisordersPossible neuroprotective effects under study.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Antiproliferative Studies : In a recent study, compounds structurally related to this compound showed IC50 values indicating strong inhibition of cancer cell growth (IC50 values ranging from 25–50 nM) against specific cell lines such as HCT116 and MDA-MB-231 .
  • Pharmacological Insights : Research has suggested that modifications to the compound can enhance its biological activity, indicating a promising avenue for drug design and development.

Mechanism of Action

The mechanism of action of 2-bromo-5-nitro-n-phenyl-4-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and phenyl groups can facilitate binding to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The following compounds share structural similarities with 2-bromo-5-nitro-N-phenyl-4-pyridinamine:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
This compound C₁₁H₉BrN₃O₂ 307.11 Br (2), NO₂ (5), Ph-NH (4) Bromo, Nitro, Aromatic amine
3-Bromo-5-nitro-N-(2-pyrrolidin-1-ylethyl)-4-pyridinamine C₁₁H₁₅BrN₄O₂ 315.17 Br (3), NO₂ (5), pyrrolidinylethyl-NH (4) Bromo, Nitro, Aliphatic amine
5-Bromo-4-fluoropyridin-2-amine C₅H₅BrFN₂ 191.01 Br (5), F (4) Bromo, Fluoro, Primary amine
5-Bromo-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine C₁₂H₁₇BrN₂O 297.18 Br (5), THP-methyl-NH (2) Bromo, Ether, Secondary amine
Key Observations:

Positional Effects: The bromo group at position 2 in the target compound vs. position 3 or 5 in others alters steric hindrance and electronic effects. For example, bromo at position 2 may hinder electrophilic substitution at adjacent positions . Nitro group at position 5 (target compound) vs.

Amine Substituents :

  • The N-phenyl group in the target compound enhances aromatic interactions compared to the aliphatic pyrrolidinylethyl group in ’s compound. This difference may influence solubility and membrane permeability .
  • Secondary amines (e.g., in ’s compound) exhibit reduced hydrogen-bonding capacity compared to primary amines (e.g., 5-bromo-4-fluoropyridin-2-amine) .

Heterocyclic Variations :

  • Pyrimidine-based analogs (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine ) differ in ring structure, offering additional nitrogen atoms for hydrogen bonding but reduced aromaticity compared to pyridines.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-bromo-5-nitro-N-phenyl-4-pyridinamine, and how can side products be minimized?

  • Methodological Answer : A common approach involves reductive amination under reflux conditions. For example, a methanol solution of the precursor amine (e.g., 5-bromopyridin-2-amine) can be reacted with a nitro-substituted aldehyde or ketone in the presence of sodium cyanoborohydride. Heating to reflux for 3–5 hours, followed by cold-water quenching and recrystallization (e.g., ethanol), yields the product. Side products like over-reduced intermediates can be minimized by controlling reaction temperature and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign signals for aromatic protons (pyridine and phenyl rings) and nitro/bromo substituents.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • FT-IR : Identify functional groups (e.g., N–H stretching in the amine, nitro group vibrations).
  • Single-crystal X-ray diffraction : Resolve bond lengths/angles and confirm substitution patterns (see crystallography software in Advanced Questions) .

Q. How can purity and yield be optimized during purification?

  • Methodological Answer : Recrystallization from ethanol or methanol is effective for removing unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves nitro- or bromo-containing byproducts. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound, particularly in resolving hydrogen bonding networks?

  • Methodological Answer : SHELXL refines atomic coordinates and thermal parameters using high-resolution X-ray data. For hydrogen bonding, assign isotropic displacement parameters (Uiso) to H atoms via a riding model. Validate intermolecular interactions (e.g., N–H···O/N hydrogen bonds) using the PLATON tool. Example: In related pyridine derivatives, centrosymmetric dimers form via N–H···N bonds, with bond distances ~2.50 Å .

Q. What electronic effects arise from the bromo, nitro, and phenyl substituents, and how do they influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromo : Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing nitro group meta to bromo enhances electrophilicity at the C–Br bond.
  • Nitro : Reduces electron density on the pyridine ring, stabilizing intermediates in nucleophilic aromatic substitution.
  • Phenyl : Contributes steric bulk, potentially slowing reaction kinetics. Computational studies (DFT) can quantify substituent effects via Fukui indices .

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

  • Methodological Answer : For disordered regions, use SHELXL’s PART instruction to model split positions. Apply TWIN/BASF commands for twinned data. Validate with Rint and CC1/2 metrics. For example, resolved a short H···Cg contact (2.50 Å) by refining hydrogen positions with restrained distances .

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